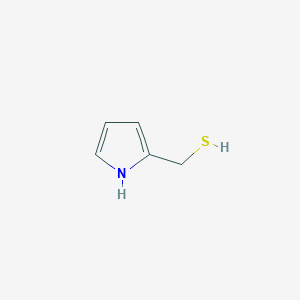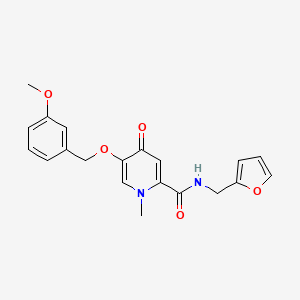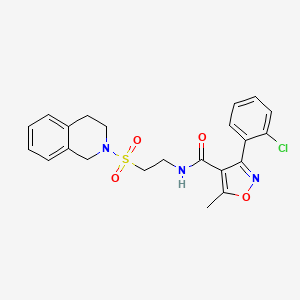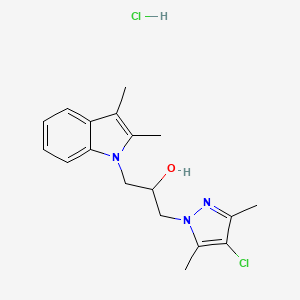
1H-Pirrol-2-metanotiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-methanethiol is a heterocyclic organic compound containing a five-membered ring with one nitrogen atom and a thiol group attached to the second carbon. This compound is known for its distinctive odor and is often used in the synthesis of various organic molecules. It is a derivative of pyrrole, which is a fundamental structure in many natural products and pharmaceuticals.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Pyrrole derivatives have been synthesized via oxidative cyclization of allyltosylamides in the presence of a catalyst . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
The optimization of potency and in vitro pharmacokinetic parameters has been a focus in the development of pyrrole derivatives .
Result of Action
Pyrrole derivatives have shown a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .
Action Environment
The synthesis of pyrrole derivatives has been achieved under various conditions, suggesting that the compound’s action might be influenced by factors such as temperature, ph, and the presence of catalysts .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrole-2-methanethiol is involved in a variety of biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
1H-Pyrrole-2-methanethiol has a profound impact on various types of cells and cellular processes . It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of cells, leading to changes in cellular behavior .
Molecular Mechanism
The mechanism of action of 1H-Pyrrole-2-methanethiol is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular interactions underpin the biochemical and cellular effects of 1H-Pyrrole-2-methanethiol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole-2-methanethiol change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Understanding these temporal effects is crucial for predicting the compound’s behavior in biological systems .
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-2-methanethiol vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
1H-Pyrrole-2-methanethiol is involved in various metabolic pathways . It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in cellular metabolism .
Transport and Distribution
1H-Pyrrole-2-methanethiol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation . These interactions play a crucial role in determining the compound’s distribution and effects within the body .
Subcellular Localization
The subcellular localization of 1H-Pyrrole-2-methanethiol can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles . Understanding this subcellular localization is key to understanding the compound’s role in cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-methanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired thiol derivative.
Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole-2-methanethiol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted pyrroles with various functional groups.
Comparación Con Compuestos Similares
- 1-Methylpyrrole-2-methanethiol
- 1-Ethylpyrrole-2-methanethiol
Comparison: 1H-Pyrrole-2-methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl analogs, 1H-Pyrrole-2-methanethiol exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1H-pyrrol-2-ylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUBHIHDNURCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2446091.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)
![N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2446101.png)
![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)


![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)
